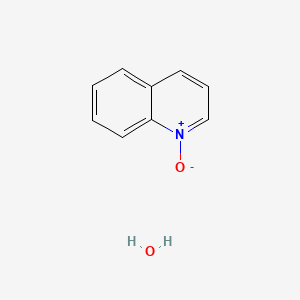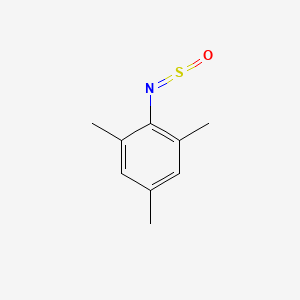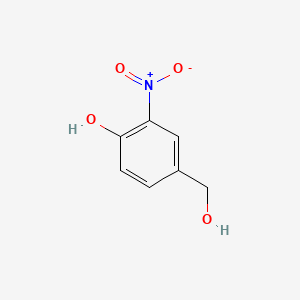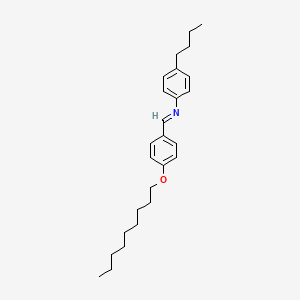
N-óxido de quinolina hidratado
Descripción general
Descripción
Quinoline N-oxide hydrate is a chemical compound with the molecular formula C9H7NO · xH2O. It is known for forming complexes with lanthanide chloride and is used in various chemical applications, including the quantitative determination of nitrones using trifluoroacetic anhydride-sodium iodide reagent .
Aplicaciones Científicas De Investigación
Quinoline N-oxide hydrate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex N-heterocycles and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential use in drug development, particularly for its antiparasitic effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
Target of Action
It is known that quinoline n-oxide hydrate forms complexes with lanthanide chloride .
Mode of Action
Quinoline N-oxide hydrate interacts with its targets through a process known as oxidative dehydrogenative coupling . This process involves the formation of new carbon-carbon (C-C) bonds . The success of this broad-scope methodology hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .
Biochemical Pathways
The compound plays a role in the quantitative determination of nitrones using trifluoroacetic anhydride-sodium iodide reagent .
Result of Action
It is known that the compound is used in the quantitative determination of nitrones .
Análisis Bioquímico
Biochemical Properties
Quinoline N-oxide hydrate plays a significant role in biochemical reactions, particularly in the formation of complexes with lanthanide chloride . It is also used in the quantitative determination of nitrones using trifluoroacetic anhydride-sodium iodide reagent . The compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to form complexes with lanthanide chloride, which can affect the catalytic activity of certain enzymes .
Cellular Effects
Quinoline N-oxide hydrate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been used in the synthesis of promising antiparasitic drugs, indicating its potential impact on cellular processes . Additionally, it has been observed to interact with nucleophiles and electrophiles, which can lead to changes in cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of Quinoline N-oxide hydrate involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s success in various biochemical reactions hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride . This broad-scope methodology allows for the transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles . These interactions at the molecular level contribute to its effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quinoline N-oxide hydrate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Quinoline N-oxide hydrate is hygroscopic and should be stored away from air and oxidizing agents to maintain its stability . Over time, the compound may degrade, leading to changes in its biochemical properties and effects on cells.
Dosage Effects in Animal Models
The effects of Quinoline N-oxide hydrate vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects, such as its use in the synthesis of antiparasitic drugs . At higher dosages, it may exhibit toxic or adverse effects. It is essential to determine the threshold effects and optimal dosages to maximize its benefits while minimizing potential risks.
Metabolic Pathways
Quinoline N-oxide hydrate is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s ability to form complexes with lanthanide chloride and its use in the quantitative determination of nitrones indicate its involvement in specific metabolic reactions . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Quinoline N-oxide hydrate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of Quinoline N-oxide hydrate plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence its interactions with biomolecules and its overall biochemical effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Quinoline N-oxide hydrate can be synthesized through the oxidation of quinoline using hydrogen peroxide or peracids. The reaction typically involves the use of a solvent such as acetic acid or ethanol and is carried out at elevated temperatures to ensure complete oxidation .
Industrial Production Methods: Industrial production of quinoline N-oxide hydrate often involves the use of catalytic processes to enhance the efficiency and yield of the reaction. Copper catalysis combined with activation by lithium fluoride or magnesium chloride has been shown to be effective in producing quinoline N-oxide hydrate in a one-step transformation .
Análisis De Reacciones Químicas
Types of Reactions: Quinoline N-oxide hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to quinoline under specific conditions.
Substitution: It can participate in substitution reactions, particularly at the nitrogen or oxygen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Palladium catalysts, hydrogen gas.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Quinoline.
Substitution: Substituted quinoline N-oxides.
Comparación Con Compuestos Similares
- Isoquinoline N-oxide
- 8-Methylquinoline N-oxide
- 6-Methoxyquinoline N-oxide
- Pyridine N-oxide
- 8-Quinolinol N-oxide
Comparison: Quinoline N-oxide hydrate is unique in its ability to form complexes with lanthanide chloride and its use in the quantitative determination of nitrones. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and versatility in various chemical reactions .
Propiedades
IUPAC Name |
1-oxidoquinolin-1-ium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO.H2O/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSWDTBBCIXCRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2[O-].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214411 | |
| Record name | Quinoline, 1-oxide, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64201-64-5 | |
| Record name | Quinoline, 1-oxide, monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064201645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 1-oxide, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the thermal behavior of quinoline N-oxide hydrate?
A1: The research paper investigates the thermal properties of both quinoline N-oxide hydrate and its deuterated analogue. While the abstract doesn't provide specific results, it suggests that the study examines how these compounds behave when subjected to changes in temperature. This could include analysis of melting points, dehydration temperatures, and potential phase transitions. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















